molecular formula C20H18N4 B14184310 N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine CAS No. 849199-67-3

N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B14184310
CAS No.: 849199-67-3
M. Wt: 314.4 g/mol
InChI Key: KKYYLKPGILUPOA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2,6-dimethylaniline with 2-chloropyrazine under basic conditions to form the intermediate. This intermediate is then subjected to cyclization with phenylhydrazine in the presence of a suitable catalyst to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

Scientific Research Applications

N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting the enzyme’s activity. This leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(1-piperazinyl)imidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine
  • [1,2,5]Oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine, N-(2,3-dimethylphenyl)-

Uniqueness

N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

849199-67-3

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C20H18N4/c1-14-7-6-8-15(2)19(14)23-20-18-11-21-13-24(18)17(12-22-20)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,22,23)

InChI Key

KKYYLKPGILUPOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC=CC=C4

Origin of Product

United States

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